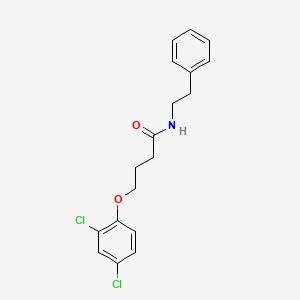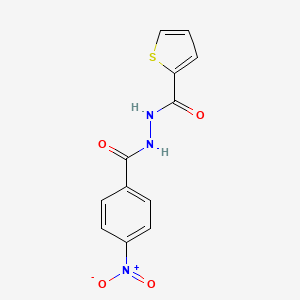![molecular formula C18H22N2O2S B3842305 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B3842305.png)
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol
説明
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPTP is a pyrrolidine derivative that is commonly used in the synthesis of various pharmaceuticals. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and pharmacology.
作用機序
The mechanism of action of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals that are involved in the development of various diseases.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have antiviral effects against a variety of viruses, including HIV, herpes simplex virus, and hepatitis B virus. 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a high yield. 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol is also stable and has a long shelf life, making it a valuable tool for researchers. However, there are some limitations to the use of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol in lab experiments. This compound can be toxic in high doses, and it may not be suitable for use in certain types of experiments.
将来の方向性
There are several potential future directions for the use of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol in scientific research. One potential area of research is the development of new drugs that are based on the structure of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol. Another potential area of research is the use of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol as a tool for studying the immune system and its role in the development of various diseases. Additionally, 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol may be useful in the development of new treatments for viral infections, autoimmune diseases, and cancer.
Conclusion:
In conclusion, 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol, or 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol, is a valuable compound for use in scientific research. This compound has a wide range of biochemical and physiological effects, making it a potential tool for the development of new drugs and treatments. While there are some limitations to the use of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol in lab experiments, this compound has several advantages that make it a valuable tool for researchers. As research in this area continues, it is likely that new applications for 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol will be discovered, leading to new treatments and therapies for a variety of diseases.
科学的研究の応用
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has been extensively studied for its potential use in the development of new drugs. This compound has been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, and antitumor effects. 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has also been shown to have a positive effect on the immune system, making it a potential treatment for autoimmune diseases.
特性
IUPAC Name |
[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-6-16-19-15(11-23-16)17(21)20-10-9-18(22,12-20)14-8-5-4-7-13(14)2/h4-5,7-8,11,22H,3,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMKCBCUAMCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC(C2)(C3=CC=CC=C3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



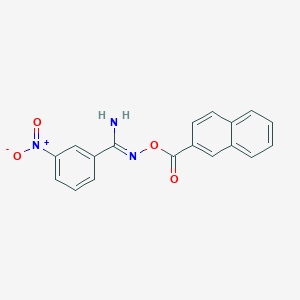
![N'-[(3-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842224.png)
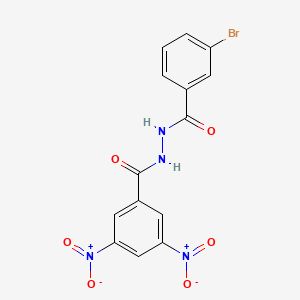
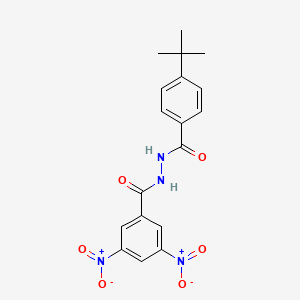
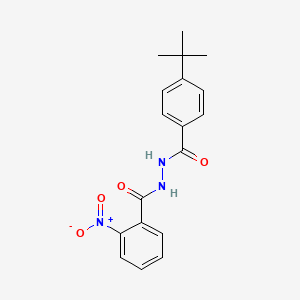

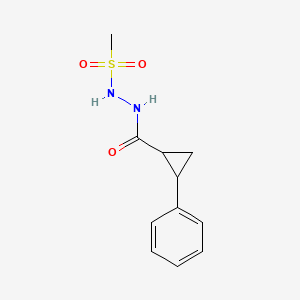
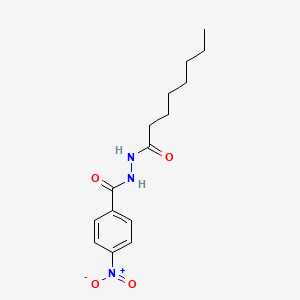
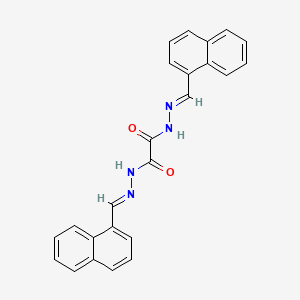
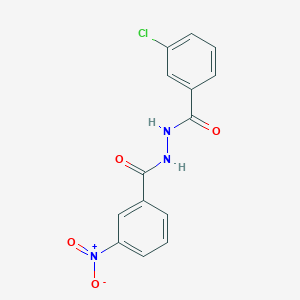

![N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842293.png)
